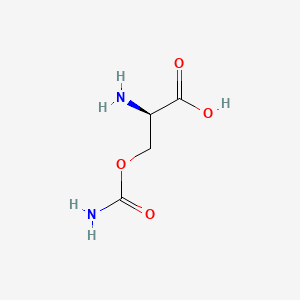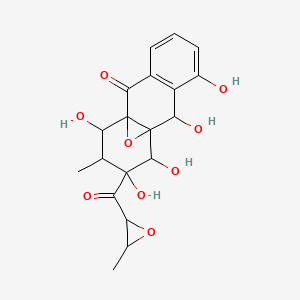
N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine is an organic compound with the molecular formula C18H42N4 It is a diamine derivative, characterized by the presence of two ethylamino groups attached to a heptanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine typically involves the reaction of 1,7-heptanediamine with 3-(ethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common synthetic route is as follows:
Starting Materials: 1,7-heptanediamine and 3-(ethylamino)propylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 50-70°C.
Catalysts and Solvents: A suitable solvent, such as ethanol or methanol, is used to dissolve the reactants. A catalyst, such as a Lewis acid, may be employed to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is conducted under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to form stable bonds with other molecules.
Mechanism of Action
The mechanism by which N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-(ethylamino)propyl)-1,8-octanediamine: Similar structure with an additional carbon in the backbone.
N,N’-Bis(3-(ethylamino)propyl)-2-butene-1,4-diamine: Contains a double bond in the backbone.
N,N’-Bis(3-aminopropyl)ethylenediamine: Lacks the ethyl groups on the amino groups.
Uniqueness
N,N’-Bis(3-(ethylamino)propyl)-1,7-heptanediamine is unique due to its specific chain length and the presence of ethylamino groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
134716-19-1 |
|---|---|
Molecular Formula |
C17H40N4 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N,N'-bis[3-(ethylamino)propyl]heptane-1,7-diamine |
InChI |
InChI=1S/C17H40N4/c1-3-18-14-10-16-20-12-8-6-5-7-9-13-21-17-11-15-19-4-2/h18-21H,3-17H2,1-2H3 |
InChI Key |
WIOJAQYPAPCEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNCCCCCCCNCCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-(1H-indol-3-ylmethyl)-2-methyl-3,13-dioxo-1,4-diazacyclotridecane-5-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B10781691.png)

![6-{[(4-Benzenesulfinyl-3-chloro-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781699.png)

![4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylpent-1-enyl]phenol](/img/structure/B10781713.png)

![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-(4,4,4-trifluorobutylsulfanyl)-1,2,5-thiadiazole](/img/structure/B10781725.png)
![2-[[1-[2-[[2-[[2-[[2-[[4-[(2-amino-2-iminoethyl)amino]-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B10781736.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B10781743.png)
![[2-(14-Cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl)-9-[3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B10781746.png)

![4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B10781773.png)

